Cas no 40149-68-6 (1,5-dimethyl 2-aminopentanedioate)

1,5-Dimethyl 2-aminopentanedioate is a diester derivative of glutamic acid, featuring an amino group at the 2-position and methyl ester functionalities at the 1- and 5-positions. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, enabling its use as a versatile building block for peptidomimetics and chiral intermediates. The ester groups enhance solubility in organic solvents, facilitating downstream modifications, while the amino group allows for selective derivatization. Its structural flexibility makes it suitable for applications in asymmetric synthesis and medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability under standard conditions further supports its utility in laboratory and industrial settings.
1,5-dimethyl 2-aminopentanedioate structure
40149-68-6 structure
Product Name:1,5-dimethyl 2-aminopentanedioate
CAS No:40149-68-6
MF:C7H13NO4
MW:175.182422399521
MDL:MFCD01365418
CID:2001340
PubChem ID:416902
Update Time:2025-10-24

1,5-dimethyl 2-aminopentanedioate Chemical and Physical Properties

Names and Identifiers

    • anhydrous dimethyl glutamate
    • dimethyl glutamate
    • dl-glutamic acid dimethyl ester
    • glutamic acid dimethylester
    • Glutaminsaeuredimethylester
    • methyl glutamate
    • 1,5-dimethyl 2-aminopentanedioate
    • UNII-Y82B5JJE37
    • EN300-28621
    • DL-Glutamic acid, dimethyl ester
    • SCHEMBL131049
    • Dimethyl DL-glutamate
    • Dimethyl DL-Glutamate (hydrochloride)
    • Dimethyl2-aminopentanedioate
    • AKOS022067885
    • Y82B5JJE37
    • Q27294367
    • Glutaminsauredimethylester
    • AKOS003363790
    • STK290829
    • 40149-68-6
    • Dimethyl 2-aminopentanedioate
    • YEJSPQZHMWGIGP-UHFFFAOYSA-N
    • Glutamic acid, 1,5-dimethyl ester
    • NCIOpen2_004629
    • Glutamic acid, dimethyl ester
    • MDL: MFCD01365418
    • Inchi: 1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3
    • InChI Key: YEJSPQZHMWGIGP-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CCC(=O)OC)N)=O

Computed Properties

  • Exact Mass: 175.08445790Da
  • Monoisotopic Mass: 175.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 78.6Ų

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Additional information on 1,5-dimethyl 2-aminopentanedioate

Research Brief on 1,5-Dimethyl 2-Aminopentanedioate (CAS: 40149-68-6): Recent Advances and Applications

1,5-Dimethyl 2-aminopentanedioate (CAS: 40149-68-6) is a chemically modified derivative of glutamic acid, which has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This compound, characterized by its esterified carboxyl groups and amino functionality, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its role in modulating biological pathways, enhancing drug delivery systems, and serving as a precursor for novel therapeutic agents.

Recent research has focused on the synthesis and optimization of 1,5-dimethyl 2-aminopentanedioate to improve its bioavailability and stability. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits enhanced membrane permeability compared to its parent molecule, glutamic acid, making it a promising candidate for prodrug design. The study utilized molecular docking and in vitro assays to evaluate its interaction with target proteins, revealing its potential as a modulator of glutamate receptors, which are implicated in neurological disorders such as Alzheimer's disease and epilepsy.

In addition to its neurological applications, 1,5-dimethyl 2-aminopentanedioate has been investigated for its role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its use as a scaffold for designing inhibitors of metabolic enzymes overexpressed in cancer cells. The researchers synthesized a series of derivatives and assessed their efficacy in inhibiting glutaminase, an enzyme critical for cancer cell metabolism. The results indicated that certain derivatives of 1,5-dimethyl 2-aminopentanedioate exhibited potent inhibitory activity, suggesting its potential as a lead compound for anticancer drug development.

Another area of interest is the compound's application in peptide synthesis. Due to its esterified carboxyl groups, 1,5-dimethyl 2-aminopentanedioate can act as a protecting group for glutamic acid residues, facilitating the synthesis of complex peptides. A recent publication in Tetrahedron Letters (2023) described its use in solid-phase peptide synthesis, where it improved the yield and purity of target peptides. This advancement is particularly relevant for the development of peptide-based therapeutics, which require high precision in synthesis.

Despite these promising findings, challenges remain in the large-scale production and clinical translation of 1,5-dimethyl 2-aminopentanedioate-based compounds. Issues such as metabolic stability, toxicity, and scalability need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 1,5-dimethyl 2-aminopentanedioate (CAS: 40149-68-6) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its biological activity, makes it a compound of significant interest. Ongoing studies continue to explore its applications, from neurological disorders to cancer therapy, underscoring its potential to contribute to the development of next-generation therapeutics. Future research should focus on optimizing its properties and translating preclinical findings into clinical applications.

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